molecular formula C16H23NO B079310 Fawcettidine CAS No. 14912-31-3

Fawcettidine

Cat. No. B079310
CAS RN: 14912-31-3
M. Wt: 245.36 g/mol
InChI Key: ANHVSCXCALAIQN-IATRGZMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fawcettidine is a naturally occurring alkaloid that is found in several plant species, including the Fawcettimia genus. It has attracted the attention of researchers due to its potential therapeutic applications, particularly in the field of cancer research.

Scientific Research Applications

Synthesis and Stereochemical Control

  • Total Synthesis of Fawcettidine: The total synthesis of Fawcettidine, a type of Lycopodium alkaloid, was achieved through a stereocontrolled strategy utilizing a Diels-Alder reaction. This method offered superior stereocontrol, especially at specific stereogenic centers, and allowed for functional variation on the alkaloid's 6-membered ring (Pan & Williams, 2012).
  • Stereoselective Syntheses: An alternative and more efficient approach for the total syntheses of Fawcettidine and related alkaloids has been developed. This method involved a highly stereoselective Pauson-Khand reaction, leading to the preparation of key intermediate compounds (Itoh et al., 2013).

Potential Therapeutic Applications

  • Acetylcholinesterase Inhibitory Effects: Fawcettidine isolated from Huperzia phlegmaria showed moderate acetylcholinesterase inhibitory effects, indicating potential as a treatment for Alzheimer's disease. The inhibitory concentration values suggest its relevance in enhancing memory and alleviating brain disorders (Thu et al., 2019).

Methodological Advances in Synthesis

  • Intramolecular Cycloaddition Approach: An intramolecular [4 + 2] cycloaddition/rearrangement cascade was explored for constructing the core structure of Fawcettidine. This study highlighted the challenges and possibilities in the synthetic pathway toward Fawcettidine (Boonsompat & Padwa, 2011).
  • Enantioselective Divergent Syntheses: Enantioselective syntheses of Fawcettidine and other Lycopodium alkaloids were achieved from a common precursor, showcasing a biomimetic approach and the use of vinylogous Rubottom oxidation (Zeng et al., 2015).

Chemical Structure and Characterization

  • Chemical Structure Analysis: Early research on Fawcettidine included isolation from Lycopodium species and subsequent characterization of its chemical structure, contributing to the understanding of Lycopodium alkaloids (Burnell et al., 1963).

properties

CAS RN

14912-31-3

Product Name

Fawcettidine

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

(1S,4R,6S,9S)-4-methyl-13-azatetracyclo[7.7.0.01,6.02,13]hexadec-2-en-8-one

InChI

InChI=1S/C16H23NO/c1-11-8-12-10-14(18)13-4-2-6-17-7-3-5-16(12,13)15(17)9-11/h9,11-13H,2-8,10H2,1H3/t11-,12+,13-,16+/m1/s1

InChI Key

ANHVSCXCALAIQN-IATRGZMQSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2CC(=O)[C@@H]3[C@]24CCCN(C4=C1)CCC3

SMILES

CC1CC2CC(=O)C3C24CCCN(C4=C1)CCC3

Canonical SMILES

CC1CC2CC(=O)C3C24CCCN(C4=C1)CCC3

synonyms

fawcettidine
fawcettimine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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